1-Tert-butyl-4-(hept-1-yn-1-yl)benzene
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Overview
Description
1-Tert-butyl-4-(hept-1-yn-1-yl)benzene is an organic compound with the molecular formula C17H24. It is characterized by a tert-butyl group attached to a benzene ring, which is further substituted with a hept-1-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-(hept-1-yn-1-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1-tert-butyl-4-iodobenzene with hept-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-4-(hept-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols depending on the specific oxidizing agent and conditions.
Reduction: Formation of alkenes or alkanes from the reduction of the alkyne group.
Substitution: Introduction of various substituents on the benzene ring, such as alkyl or acyl groups.
Scientific Research Applications
1-Tert-butyl-4-(hept-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-(hept-1-yn-1-yl)benzene in catalysis involves its role as a ligand that stabilizes the transition state and accelerates the reaction rate. In biological applications, the alkyne group can undergo click chemistry reactions with azides, forming stable triazole linkages. This property is exploited in bioconjugation and labeling techniques .
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-4-ethynylbenzene: Similar structure but with an ethynyl group instead of a hept-1-yn-1-yl group.
1-Tert-butyl-4-(prop-1-yn-1-yl)benzene: Contains a prop-1-yn-1-yl group instead of a hept-1-yn-1-yl group.
1-Tert-butyl-4-(but-1-yn-1-yl)benzene: Features a but-1-yn-1-yl group instead of a hept-1-yn-1-yl group.
Uniqueness
1-Tert-butyl-4-(hept-1-yn-1-yl)benzene is unique due to the length of its alkyne chain, which can influence its reactivity and interactions in chemical and biological systems. The presence of the tert-butyl group also provides steric hindrance, which can affect the compound’s behavior in various reactions .
Properties
Molecular Formula |
C17H24 |
---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1-tert-butyl-4-hept-1-ynylbenzene |
InChI |
InChI=1S/C17H24/c1-5-6-7-8-9-10-15-11-13-16(14-12-15)17(2,3)4/h11-14H,5-8H2,1-4H3 |
InChI Key |
RRXVKYIOWUHFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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